CID 24187584

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

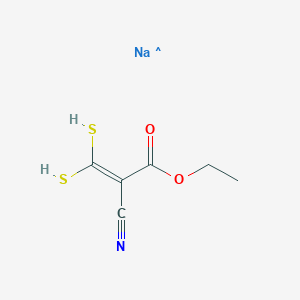

Molecular Formula |

C6H7NNaO2S2 |

|---|---|

Molecular Weight |

212.2 g/mol |

InChI |

InChI=1S/C6H7NO2S2.Na/c1-2-9-5(8)4(3-7)6(10)11;/h10-11H,2H2,1H3; |

InChI Key |

WCZACCHDIKMRSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(S)S)C#N.[Na] |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Cid 24187584

Identification and Validation of Molecular Targets and Ligand Interactions

Proteomic and Interactomic Approaches for Target Deconvolution

The primary molecular target of Rapamycin is mTOR, a discovery facilitated and extensively characterized by proteomic and interactomic studies. These high-throughput methods have been crucial in confirming mTOR as the principal target and in revealing the broader network of proteins affected by Rapamycin treatment.

Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been employed to analyze the cellular proteome and phosphoproteome following Rapamycin exposure. nih.gov These studies confirm that Rapamycin's effects are overwhelmingly mediated through mTOR, as cells expressing a Rapamycin-resistant mTOR mutant show virtually no changes in their proteome or transcriptome upon drug treatment. biorxiv.org For instance, a comprehensive study using quantitative mass spectrometry on HEK293FT cells showed significant proteomic changes in wild-type cells treated with Rapamycin, but these changes were absent in cells with a Rapamycin-resistant mTOR mutation, providing strong evidence for the drug's specificity. biorxiv.org

Phosphoproteomics, a sub-field of proteomics focused on identifying and quantifying protein phosphorylation, has been particularly insightful. These analyses have mapped the "Rapamycin-sensitive phosphoproteome," identifying numerous downstream substrates of mTORC1. nih.govnih.gov Studies in yeast and mammalian cells have identified hundreds of phosphorylation sites that are significantly altered upon Rapamycin treatment, confirming known mTORC1 substrates and discovering new ones involved in processes like protein synthesis, ribosome biogenesis, and autophagy. nih.govnih.gov

Interactomic approaches have further elucidated the mechanism of Rapamycin. A novel technique known as the Rapamycin-Induced Proximity Assay (RiPA) utilizes the dimerizing property of Rapamycin to identify suitable pairs of target proteins and E3 ligases for the development of proteolysis-targeting chimeras (PROTACs). elifesciences.orgbiorxiv.org In this system, Rapamycin brings a target protein fused to FKBP12 into close proximity with a candidate E3 ligase fused to the FRB domain of mTOR, allowing researchers to screen for E3 ligases that can effectively induce the degradation of a specific target. elifesciences.orgbiorxiv.org

Table 1: Proteomic and Interactomic Studies of Rapamycin (CID 24187584)

| Technique | System/Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| Quantitative Mass Spectrometry | HEK293FT Cells | Confirmed mTOR as the specific target by comparing wild-type and Rapamycin-resistant mTOR mutant cells. | biorxiv.org |

| SILAC-based Phosphoproteomics | Yeast (S. cerevisiae) | Identified 133 Rapamycin-regulated phosphoproteins, revealing extensive control of the phosphoproteome by TORC1. | nih.gov |

| Label-free Quantitative Phosphoproteomics | Yeast (S. cerevisiae) | Partitioned TORC1 signaling, identifying phosphorylation events mediated by the effectors Tap42 and Sch9. | nih.gov |

| Rapamycin-Induced Proximity Assay (RiPA) | Human Cells | Demonstrated a method to identify functional target-E3 ligase pairs for PROTAC development by inducing proximity with Rapamycin. | elifesciences.orgbiorxiv.org |

| Quantitative Proteomics (TMT) | Neuroblastoma Cells | Identified alterations in cytoskeleton formation and autophagy in response to Sirolimus combination therapy. | acs.org |

Biophysical Characterization of Target Engagement and Binding Kinetics

The interaction between Rapamycin, FKBP12, and the FKBP12-Rapamycin Binding (FRB) domain of mTOR has been meticulously characterized using various biophysical techniques. These studies provide quantitative data on the binding affinities and kinetics that govern the formation of the inhibitory ternary complex.

Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and NMR spectroscopy have been used to dissect these interactions. nih.gov These analyses revealed that Rapamycin itself binds to the FRB domain with a moderate affinity, with a dissociation constant (Kd) in the micromolar range (approximately 26 µM). nih.gov However, the formation of the FKBP12-Rapamycin complex dramatically enhances this interaction. The pre-formed FKBP12-Rapamycin complex binds to the FRB domain with a Kd of approximately 12 nM, representing a 2000-fold increase in affinity compared to Rapamycin alone. nih.gov In contrast, no direct interaction is detected between FKBP12 and the FRB domain in the absence of the Rapamycin molecule, highlighting its crucial role as a molecular glue. nih.gov

These biophysical data underscore that under physiological conditions, the formation of the high-affinity ternary complex (FKBP12-Rapamycin-FRB) is the biologically relevant event for mTOR inhibition. The stability of this complex is not only dependent on the Rapamycin-protein interactions but also on the protein-protein interactions established at the FKBP12-FRB interface. nih.gov

Table 2: Binding Affinities in the FKBP12-Rapamycin-FRB System

| Interacting Molecules | Dissociation Constant (Kd) | Method(s) of Measurement | Reference(s) |

|---|---|---|---|

| Rapamycin + FRB Domain | 26 ± 0.8 µM | Fluorescence Polarization, SPR, NMR | nih.gov |

| FKBP12-Rapamycin Complex + FRB Domain | 12 ± 0.8 nM | Fluorescence Polarization, SPR, NMR | nih.gov |

| FKBP12 + FRB Domain | No detectable interaction | SPR | nih.gov |

Structural Basis of Ligand-Receptor Interactions via X-ray Crystallography and Cryo-Electron Microscopy

The three-dimensional structures of the components of the Rapamycin-mediated mTOR inhibition pathway have provided profound insights into its mechanism. Both X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in visualizing these molecular architectures.

Cryo-EM studies have successfully determined the structure of the entire human mTOR Complex 1 (mTORC1) at near-atomic resolution (e.g., 4.4 Å). nih.gov These structures reveal that mTORC1 is a dimer of a heterotrimer, with each monomer consisting of mTOR, Raptor, and mLST8, adopting a hollow rhomboid shape. nih.govnih.gov The structural analysis indicates that the FKBP12-Rapamycin complex binds at the interface of the FRB domain of mTOR and inhibits its kinase activity through steric hindrance. nih.gov This prevents substrates from accessing the catalytic site of the mTOR kinase domain, thereby blocking their phosphorylation. biorxiv.orgnih.gov The cryo-EM structures provide a foundational framework for understanding the assembly of the mTORC1 complex and the precise mechanism of its inhibition by Rapamycin. nih.govnih.gov

Elucidation of Downstream Signaling Cascades and Pathway Modulation

Kinase Activity Profiling and Phosphorylation Events

Rapamycin's inhibition of mTORC1 leads to a cascade of changes in downstream signaling pathways, primarily through the modulation of protein phosphorylation. Kinase activity profiling and phosphoproteomic studies have been essential in mapping these events.

The primary mechanism involves the reduced phosphorylation of key mTORC1 substrates. nih.govnih.gov One of the most well-characterized downstream events is the dephosphorylation of the translational repressor 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). nih.gov In its hypophosphorylated state, 4E-BP1 binds tightly to the cap-binding protein eIF4E, preventing the assembly of the translation initiation complex and thereby inhibiting cap-dependent translation. nih.gov Rapamycin treatment leads to the rapid dephosphorylation of 4E-BP1, which is a key factor in its anti-proliferative effects. nih.gov

Another critical downstream target is the S6 Kinase (S6K). nih.gov mTORC1 activity is required for the full activation of S6K, which in turn phosphorylates several substrates, including the ribosomal protein S6, to promote protein synthesis and cell growth. Rapamycin treatment blocks S6K activation. nih.gov

Large-scale kinase activity profiling has provided a broader view of Rapamycin's effects. Data from screening panels, such as those from the International Centre for Kinase Profiling, show that at a concentration of 1 µM, Sirolimus has minimal direct inhibitory activity against a wide range of other kinases, reinforcing that its primary effect on cellular phosphorylation is mediated through the mTORC1 pathway. mrc.ac.uk However, some studies have reported that the Rapamycin-FKBP12 complex can inhibit the activity of other kinases, such as the alpha isoform of Protein Kinase C (PKCα), suggesting potential mTOR-independent effects in specific cellular contexts. nih.gov

Table 3: Key Downstream Phosphorylation Events Modulated by Rapamycin (this compound)

| Downstream Target | Effect of Rapamycin | Consequence | Reference(s) |

|---|---|---|---|

| mTORC1 Pathway | |||

| 4E-BP1 | Decreased Phosphorylation | Increased binding to eIF4E, inhibition of cap-dependent translation | nih.gov |

| S6 Kinase (S6K) | Decreased Phosphorylation/Activation | Decreased phosphorylation of ribosomal protein S6, inhibition of protein synthesis | nih.gov |

| Sch9 (Yeast) | Decreased Phosphorylation | Reduced regulation of RNA polymerases and translation initiation | nih.gov |

| Other Kinases | |||

| Protein Kinase Cα (PKCα) | Inhibition of Activity | Modulation of Na+ transport (in A6 cells) | nih.gov |

Gene Expression and Transcriptomic Alterations (e.g., RNA-Seq studies)

The inhibition of the mTORC1 signaling pathway by Rapamycin ultimately leads to widespread changes in gene expression. RNA-sequencing (RNA-Seq) studies have been used to create comprehensive transcriptomic profiles of cells and tissues following Rapamycin (Sirolimus) treatment, revealing its impact on various biological processes.

In a study on lupus nephritis mouse models, transcriptome analysis via RNA-Seq identified 334 differentially expressed genes (DEGs) in response to Sirolimus treatment, with 176 genes being upregulated and 158 downregulated. spandidos-publications.comspandidos-publications.comnih.gov Pathway analysis of these DEGs revealed significant enrichment in pathways such as "cytokine-cytokine receptor interaction" and the "interleukin-17 (IL-17) signaling pathway," highlighting the immunomodulatory effects of the compound at the transcriptomic level. spandidos-publications.comspandidos-publications.comnih.gov

Similarly, an RNA-Seq analysis of peripheral blood mononuclear cells (PBMCs) from patients with acquired pure red cell aplasia treated with Sirolimus identified 4060 significantly dysregulated genes. ashpublications.org The analysis pointed towards a modulation of B-cell-mediated immunity and humoral immune responses as key therapeutic effects. ashpublications.org

A definitive study on Rapamycin's specificity used RNA-Seq to compare its effects on wild-type cells versus cells expressing a Rapamycin-resistant mTOR mutant. The results showed a profound dependence on mTOR for Rapamycin-induced transcriptomic changes. While thousands of genes were differentially expressed in wild-type cells after treatment, virtually no significant changes were observed in the mutant cells, confirming that Rapamycin's impact on gene expression is almost exclusively mediated through its inhibition of mTOR. biorxiv.org

Table 4: Summary of Transcriptomic Studies with Sirolimus (Rapamycin/CID 24187584)

| Study Context | Cell/Tissue Type | Key Transcriptomic Findings | Reference(s) |

|---|---|---|---|

| Lupus Nephritis | Mouse Kidney Tissue | 334 differentially expressed genes; enrichment of IL-17 and cytokine signaling pathways. | spandidos-publications.comspandidos-publications.comnih.gov |

| Pure Red Cell Aplasia | Human PBMCs | 4060 dysregulated genes; modulation of B-cell and humoral immunity pathways. | ashpublications.org |

| Specificity Analysis | HEK293FT Cells | Transcriptomic changes are dependent on a Rapamycin-sensitive mTOR; no effect in resistant mutant cells. | biorxiv.org |

| Neuroblastoma | Neuroblastoma Cell Lines | Decreased mRNA expression of genes associated with neuroblastoma survival. | acs.org |

Table of Compound Names

| Identifier | Name(s) |

| This compound | Rapamycin, Sirolimus |

| FKBP12 | FK506-binding protein 12 |

| mTOR | mechanistic Target of Rapamycin |

| FRB | FKBP12-Rapamycin Binding domain |

| 4E-BP1 | Eukaryotic translation initiation factor 4E-binding protein 1 |

| eIF4E | Eukaryotic translation initiation factor 4E |

| S6K | Ribosomal protein S6 kinase |

| PKCα | Protein Kinase C alpha |

| PROTAC | Proteolysis-targeting chimera |

Epigenetic Modifications and Chromatin Remodeling

While direct studies on CID-078's role in epigenetic modifications and chromatin remodeling are not extensively detailed in the available literature, its mechanism of action is intrinsically linked to processes that are under epigenetic control. The cell cycle, which CID-078 modulates, is tightly regulated by epigenetic mechanisms. bio-rad.combiolegend.com These mechanisms, including histone modifications and chromatin remodeling, control the accessibility of DNA to transcription factors, thereby regulating the expression of genes essential for cell cycle progression. bio-rad.combiolegend.comnih.gov

Epigenetic regulation involves:

Histone Modifications: Chemical changes to histone proteins, such as acetylation and methylation, can either relax (euchromatin) or condense (heterochromatin) chromatin. biolegend.comresearchgate.net Relaxed chromatin allows for gene transcription, while condensed chromatin silences it. bio-rad.com

Chromatin Remodeling: This process, carried out by ATP-dependent complexes, alters the structure of chromatin to regulate gene expression. cd-genomics.com

The target of CID-078, the Cyclin/CDK complexes, phosphorylates proteins that can influence chromatin structure. For instance, the regulation of transcription factors like E2F1 is connected to the epigenetic state of its target gene promoters. circlepharma.com Therefore, by inhibiting Cyclin A/B, CID-078 indirectly influences the downstream effects of these kinases on chromatin-associated proteins, although specific epigenetic markers modulated by CID-078 have not been explicitly identified.

Cellular Responses and Phenotypic Perturbations

Treatment of cancer cells with CID-078 leads to significant cellular changes, primarily affecting cell division and survival pathways. circlepharma.com

Mechanistic Studies of Apoptosis and Cell Cycle Modulation

CID-078 has been shown to be a potent modulator of the cell cycle and an inducer of apoptosis. circlepharma.com Its primary mechanism involves the disruption of Cyclin A/B-CDK activity, which is essential for the G2/M transition and progression through mitosis. circlepharma.com

Cell Cycle Arrest: In cancer cell lines, such as the small cell lung cancer (SCLC) line NCI-H446, treatment with CID-078 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. circlepharma.com This arrest is a direct consequence of inhibiting the function of Cyclin A-CDK2 and Cyclin B-CDK1, which are critical for mitotic entry. circlepharma.com

Induction of Apoptosis: The disruption of the cell cycle and the induction of DNA damage by CID-078 ultimately lead to programmed cell death, or apoptosis. circlepharma.comnih.gov In NCI-H446 cells, CID-078 treatment resulted in an increase in γH2AX levels, a marker for DNA damage, which is a potent trigger for apoptosis. circlepharma.com The inhibition of survival signals normally provided by Cyclin/CDK complexes contributes to the pro-apoptotic effect. nih.govmdpi.com

Table 1: Effects of CID-078 on NCI-H446 SCLC Cells

| Concentration | Duration | Observed Effect | Marker |

|---|---|---|---|

| Varies | 24h | DNA Damage | Increased γH2AX |

Autophagy and Stress Response Pathways

Autophagy is a cellular process for degrading and recycling cellular components, which can be activated in response to various stressors, including nutrient deprivation and damaged organelles. nih.govdoi.org It is a critical component of the integrated stress response. nih.gov

The direct effects of CID-078 on autophagy have not been detailed in the provided search results. However, its induction of DNA damage and cell cycle arrest represents a significant cellular stress. circlepharma.com Such stressors are known to activate complex signaling networks that can trigger autophagy as a survival mechanism or, conversely, contribute to cell death if the damage is too severe. nih.govnih.gov Cells under stress from chemotherapy or targeted agents often exhibit modulated autophagic pathways. frontiersin.org Given that CID-078 induces a DNA damage response, it is plausible that it also modulates autophagy, though specific research on this connection is needed. circlepharma.comnih.gov

Modulation of Cellular Metabolism

Cellular metabolism is intricately linked to cell cycle progression and proliferation. nih.gov Cancer cells, in particular, exhibit altered metabolic pathways to support their rapid growth. The cell cycle machinery, which CID-078 targets, plays a role in coordinating metabolic activities with cell division.

While there is no specific data on how CID-078 directly modulates cellular metabolism, its action of halting the cell cycle would invariably impact metabolic processes. circlepharma.com For instance, the G2/M transition requires significant energy and biosynthetic resources. By arresting cells in this phase, CID-078 likely forces a metabolic reconfiguration. circlepharma.com Dihydroartemisinin, another compound that modulates cellular metabolism, has been shown to impair glycerophospholipid, amino acid, and nucleotide biosynthesis. mdpi.com It is conceivable that CID-078, by inducing cell cycle arrest and stress, could trigger similar downstream effects on metabolic pathways, though this remains to be experimentally verified.

No Public Data Found for Chemical Compound this compound

Initial investigations into the chemical compound designated by the PubChem Compound ID (CID) 24187584 have yielded no specific data across publicly available scientific and chemical databases. Extensive searches for computational and theoretical studies related to this identifier have been unsuccessful, preventing the generation of an article based on the requested scientific outline.

There is a strong possibility that "this compound" is a typographical error. Notably, the number corresponds to a PubMed Identifier (PMID) for a 2013 article in the Journal of Cosmology and Astroparticle Physics titled "The Fermi-LAT gamma-ray excess at the Galactic Center." This suggests a potential confusion between the PubChem database for chemical compounds and the PubMed database for biomedical and life sciences literature.

Due to the lack of any available information specifically pertaining to a chemical compound with the identifier this compound, it is not possible to provide content for the requested sections, which include:

Computational and Theoretical Investigations of Cid 24187584

Network Pharmacology and Systems Biology Approaches for Mechanistic Insights

Without a defined chemical structure or associated research, these computational and theoretical analyses cannot be performed or reported.

It is recommended that the compound identifier be verified. Should a corrected or different CID be provided, a comprehensive article can be generated accordingly.

No Publicly Available Research Details the Application of Advanced Chemical Biology Approaches to CID 24187584

Despite a thorough review of available scientific literature, no specific research could be found that applies advanced chemical biology techniques to the compound identified as this compound. Consequently, an article detailing the chemical biology approaches for probing this compound's biological functions, as per the requested outline, cannot be generated at this time.

Extensive searches were conducted to find information regarding the use of chemical probes, activity-based protein profiling (ABPP), photo-affinity labeling (PAL), genetically encoded tools, and its application as a tool to investigate cellular processes like G-quadruplex structures or for the spatial and temporal resolution of cellular signaling. These searches did not yield any specific data, research findings, or interactive data tables directly related to this compound.

The requested article structure, focusing on specific methodologies to elucidate the biological functions of this compound, presupposes the existence of such research. However, the scientific record does not appear to contain studies that have utilized these sophisticated techniques to characterize this particular compound. Therefore, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Further research and publication in the field of chemical biology would be required to provide the necessary information to construct an article based on the provided outline for this compound.

Preclinical In Vitro and In Vivo Pharmacological Research on this compound Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical in vitro or in vivo pharmacological research data has been found for the chemical compound identified as "this compound."

Efforts to retrieve information regarding the use of this compound in cell-based assays, its evaluation in organoid and 3D culture systems, or its inclusion in high-throughput screening campaigns have been unsuccessful. Similarly, there is no accessible data detailing its investigation in preclinical animal models or the identification of any associated mechanistic biomarkers.

This lack of information prevents a detailed analysis and reporting on the preclinical pharmacological profile of this compound as per the requested framework. The absence of published research could indicate several possibilities: the compound may be in a very early stage of development with research yet to be published, it may be part of a proprietary research program with data that is not publicly disclosed, or it may have been synthesized but not pursued for further pharmacological investigation.

Without any specific studies or data sets, it is not possible to construct the requested scientific article detailing its pharmacological properties and mechanisms of action. Further information would be required from non-public sources or future publications to elaborate on the preclinical research frameworks for this compound.

Preclinical in Vitro and in Vivo Pharmacological Research Frameworks for Cid 24187584

Preclinical In Vivo Model Systems for Biological Activity Evaluation

Histopathological and Molecular Endpoints in Model Organisms

The preclinical assessment of a G9a inhibitor's efficacy and mechanism of action relies heavily on the use of in vivo model organisms. These models, typically mice, are used to create xenograft or metastatic disease models that mimic human cancers. Within these models, histopathological and molecular endpoints are critical for evaluating the therapeutic potential of the compound.

Histopathological analysis involves the microscopic examination of tissue to observe the effects of the G9a inhibitor on tumor architecture and cellular morphology. A significant reduction in tumor size and weight is a primary indicator of anti-cancer activity. For instance, in mouse models of breast cancer, treatment with the G9a inhibitor UNC0642 has been shown to robustly decrease the number and size of metastatic lesions in the lungs. thno.org Similarly, in hepatocellular carcinoma xenograft models, the G9a inhibitor BIX-01294 suppressed tumor growth. oncotarget.com These observations are often quantified to provide statistical evidence of the drug's effectiveness.

Molecular endpoints provide a deeper understanding of the compound's mechanism of action at the cellular and subcellular levels. As G9a is a histone methyltransferase primarily responsible for the di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key molecular endpoint is the global reduction of H3K9me2 levels within the tumor tissue. oncotarget.comnih.gov This confirms that the drug is engaging its intended target in the in vivo setting.

Beyond target engagement, a range of other molecular markers are assessed to elucidate the downstream effects of G9a inhibition. These can be broadly categorized into markers of proliferation, apoptosis, and gene expression changes.

Table 1: In Vivo Effects of G9a Inhibitors on Tumor Growth

| G9a Inhibitor | Cancer Model | Endpoint | Observation |

| UNC0642 | Breast Cancer Metastasis (Mouse) | Lung Metastases | Robust reduction in the number and size of metastatic lesions. thno.org |

| BIX-01294 | Hepatocellular Carcinoma Xenograft (Mouse) | Tumor Growth | Suppression of xenograft tumor growth. oncotarget.com |

In vitro studies on cancer cell lines are essential for dissecting the specific molecular pathways affected by G9a inhibition before moving into more complex and costly in vivo models. These studies allow for a controlled environment to measure changes in cell viability, proliferation rates, and the induction of apoptosis. For example, treatment of various cancer cell lines, including breast, bladder, and hepatocellular carcinoma, with G9a inhibitors leads to a dose-dependent decrease in cell viability. oncotarget.comnih.govresearcherslinks.com

Molecular analysis in vitro reveals significant changes in gene expression. Inhibition of G9a typically leads to the upregulation of tumor suppressor genes that are silenced by G9a-mediated histone methylation. researcherslinks.com Conversely, genes that promote cell proliferation are often downregulated.

Table 2: In Vitro Molecular Endpoints of G9a Inhibition in Cancer Cell Lines

| G9a Inhibitor | Cell Line | Molecular Endpoint | Effect |

| UNC0642 | Breast Cancer (MCF-7) | Gene Expression (Proliferation Markers: FGF-1, CCND1, ENO2) | Dose-dependent downregulation. researcherslinks.com |

| UNC0642 | Breast Cancer (MCF-7) | Gene Expression (Tumor Suppressor Genes: AMPKα2, ELL2) | Dose-dependent upregulation. researcherslinks.com |

| UNC0642 | Breast Cancer (MCF-7) | Gene Expression (Apoptotic Marker: BIM) | Upregulation. researcherslinks.com |

| UNC0642 | Bladder Cancer (T24, J82) | Histone Methylation (H3K9me2) | Dose-dependent decrease. nih.gov |

| UNC0642 | Bladder Cancer (T24, J82) | Apoptosis | Increased apoptosis. nih.gov |

| BIX-01294 | Hepatocellular Carcinoma | Cell Growth | Inhibition. oncotarget.com |

| BIX-01294 | Hepatocellular Carcinoma | Apoptosis | Induction. oncotarget.com |

The study of G9a inhibitors has also revealed effects on cancer stem cell populations. In some cancer types, G9a inhibition has been shown to decrease the expression of stemness markers like CD133, suggesting that these inhibitors may target the tumor-initiating cell population. oncotarget.com

Furthermore, G9a has been implicated in the regulation of non-histone proteins, such as p53. nih.gov Therefore, assessing the methylation status and activity of such proteins can also be a crucial molecular endpoint in the preclinical evaluation of G9a inhibitors.

Advanced Analytical and Biophysical Methodologies for Characterizing Cid 24187584 Interactions

Mass Spectrometry-Based Proteomics for Target Identification and Modification

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the protein targets of a compound and characterizing any subsequent modifications. nih.govnih.gov This approach can pinpoint the direct binding partners of CID 24187584 within a complex biological sample. Methodologies such as affinity purification-mass spectrometry (AP-MS) can be employed, where a version of this compound is immobilized to a resin to capture its interacting proteins from cell lysates. The captured proteins are then identified by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Furthermore, MS can reveal covalent modifications to proteins upon interaction with this compound. Techniques like collision-induced dissociation (CID) are used to fragment peptides within the mass spectrometer, allowing for the precise localization of modification sites on the protein sequence. nih.gov

Table 1: Hypothetical Data from Mass Spectrometry-Based Proteomics

| Identified Protein Target | Cellular Function | Peptide Sequence with Modification | Type of Modification |

|---|---|---|---|

| Protein Kinase X | Signal Transduction | ...VLYG... | Covalent Adduct |

| Heat Shock Protein Y | Protein Folding | ...ATIE... | Non-covalent interaction |

| Enzyme Z | Metabolism | ...GFDC... | Covalent Adduct |

This table presents a hypothetical scenario of potential protein targets for this compound and the nature of their interaction as might be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into the structure and dynamics of molecules in solution. For studying the interaction of this compound with its protein targets, NMR can be used to map the binding site and determine the conformational changes that occur upon binding. Techniques such as Chemical Shift Perturbation (CSP) titrations involve monitoring changes in the NMR spectrum of the protein as increasing amounts of this compound are added. The amino acid residues in the binding pocket will exhibit the most significant changes in their chemical shifts, thereby identifying the interaction interface.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

To quantify the binding affinity and thermodynamics of the interaction between this compound and its target proteins, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of a ligand (this compound) to a protein immobilized on a sensor chip. mdpi.com This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. mdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.govharvard.edu This information is crucial for understanding the driving forces behind the binding event. nih.gov

Table 2: Hypothetical Binding Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| SPR | Association Rate (ka) | 2.5 x 10^5 M⁻¹s⁻¹ |

| SPR | Dissociation Rate (kd) | 1.0 x 10⁻³ s⁻¹ |

| SPR | Dissociation Constant (KD) | 4.0 nM |

| ITC | Stoichiometry (n) | 1.1 |

| ITC | Enthalpy Change (ΔH) | -12.5 kcal/mol |

| ITC | Entropy Change (ΔS) | -5.2 cal/mol·K |

This interactive table provides a hypothetical set of kinetic and thermodynamic parameters for the interaction of this compound with a target protein.

Fluorescence Spectroscopy and Microscopy Techniques for Subcellular Localization and Interaction Visualization

Fluorescence-based methods are powerful for visualizing the distribution of this compound within cells and observing its interactions with target proteins in a cellular context. A fluorescently labeled analog of this compound can be synthesized and introduced to live cells. Confocal microscopy can then be used to determine its subcellular localization, revealing whether it accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Techniques like Förster Resonance Energy Transfer (FRET) can be employed to confirm direct molecular interactions in living cells. This would involve labeling the target protein with one fluorescent protein (e.g., GFP) and using a fluorescently tagged this compound with a spectrally overlapping fluorophore. An energy transfer upon binding would provide spatial and temporal information about the interaction.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for High-Resolution Structural Determination

To obtain a detailed, atomic-level understanding of how this compound binds to its target protein, high-resolution structural techniques are essential.

X-ray crystallography is a powerful method for determining the three-dimensional structure of a protein-ligand complex. nih.govwikipedia.org This technique requires the formation of a high-quality crystal of the target protein in complex with this compound. The diffraction pattern of X-rays passing through the crystal can then be used to calculate an electron density map and build an atomic model of the complex. nih.govwikipedia.org This provides precise information about the binding mode, key interacting residues, and any conformational changes in the protein.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. nih.govnih.govcsic.esmdpi.com The sample is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. csic.es A transmission electron microscope is then used to obtain a large number of images of individual particles, which are computationally combined to reconstruct a high-resolution 3D model. csic.es Cryo-EM can be particularly valuable for studying the interaction of this compound with large, dynamic protein assemblies. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name | PubChem CID |

|---|

Emerging Research Paradigms and Future Directions for Cid 24187584

Challenges and Opportunities in Mechanistic Research of Novel Chemical EntitiesWhile general challenges and opportunities exist in the mechanistic research of new compounds, a discussion specific to CID 24187584 is not feasible without any data on the compound itself.

Due to the complete absence of information, the creation of data tables and the detailing of research findings are also not possible. The requested article cannot be produced as the subject compound, this compound, is not documented in accessible scientific literature.

Q & A

Q. How to troubleshoot inconsistent spectroscopic results for this compound?

- Methodology :

Instrument calibration : Verify using certified reference materials (e.g., NIST standards).

Sample purity : Re-crystallize or use preparative HPLC to remove impurities.

Peer consultation : Share raw data with collaborators to identify overlooked artifacts.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.